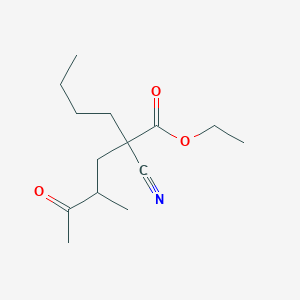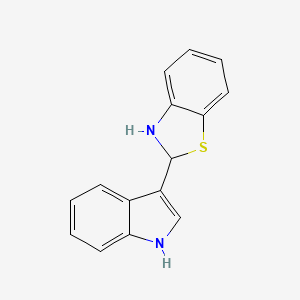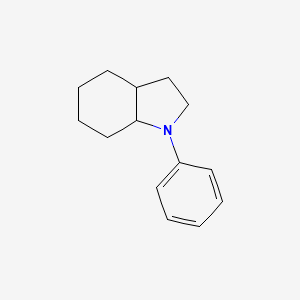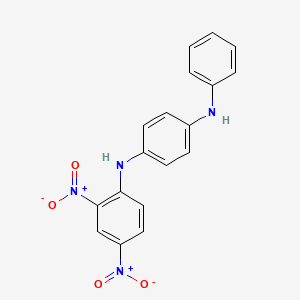
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone is an organic compound with a complex structure that includes a phenyl group and a dihydrooxonin moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a phenyl group is introduced to the dihydrooxonin ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts and solvents are recycled to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenyl derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Phenyl(2-phenyl-2,7-dihydrooxonin-2-yl)methanone can be compared with other similar compounds, such as:
Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety, used in the synthesis of amphetamines.
Imidazole derivatives: Compounds containing a five-membered ring with two nitrogen atoms, known for their broad range of biological activities.
The uniqueness of this compound lies in its dihydrooxonin ring, which imparts distinct chemical and biological properties not found in simpler compounds like phenylacetone or imidazole derivatives.
Propiedades
| 113676-37-2 | |
Fórmula molecular |
C21H18O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
phenyl-(9-phenyl-4H-oxonin-9-yl)methanone |
InChI |
InChI=1S/C21H18O2/c22-20(18-12-6-4-7-13-18)21(19-14-8-5-9-15-19)16-10-2-1-3-11-17-23-21/h1-2,4-17H,3H2 |
Clave InChI |
XIHHKGPAQPBDIW-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC(OC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)

![6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14315169.png)




![1-[2-(Dimethylamino)-4-phenyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B14315212.png)
